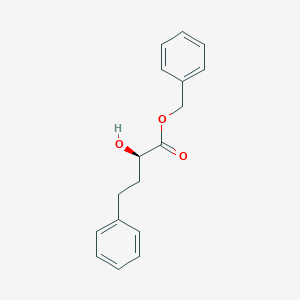

Benzyl (R)-2-hydroxy-4-phenylbutanoate

Description

Asymmetric synthesis, the art of creating chiral molecules in an enantiomerically pure form, is a cornerstone of modern chemistry, with profound implications in pharmaceuticals, agrochemicals, and materials science. The biological activity of many molecules is intrinsically linked to their three-dimensional structure, with different enantiomers often exhibiting vastly different, and sometimes even adverse, physiological effects. This necessitates the development of synthetic strategies that can selectively produce a single desired enantiomer.

Chiral building blocks, or synthons, are enantiomerically pure molecules that serve as starting materials in the construction of more complex chiral targets. uvic.ca Their use simplifies the synthetic process by introducing a predefined stereocenter, thereby avoiding the need for challenging asymmetric transformations or costly resolution steps at later stages. The strategic incorporation of these pre-existing stereocenters allows chemists to meticulously control the stereochemical outcome of a reaction sequence, leading to the efficient and predictable synthesis of the desired enantiomer.

Benzyl (B1604629) (R)-2-hydroxy-4-phenylbutanoate is a chiral α-hydroxy ester characterized by a benzyl ester group, a hydroxyl group at the C2 position with (R)-configuration, and a phenylbutyl side chain. This specific arrangement of functional groups makes it a highly valuable intermediate in organic synthesis. The hydroxyl group can be further functionalized or used to direct subsequent stereoselective reactions, while the ester group can be readily converted into other functionalities such as carboxylic acids or amides.

Its enantiomer, Benzyl (S)-2-hydroxy-4-phenylbutanoate, and other related chiral hydroxy esters are equally important as they provide access to the opposite enantiomeric series of target molecules. The availability of both enantiomers is critical in drug discovery and development, allowing for the systematic investigation of the structure-activity relationships of chiral compounds.

Below is a table detailing the key properties of Benzyl (R)-2-hydroxy-4-phenylbutanoate:

| Property | Value |

| IUPAC Name | Benzyl (2R)-2-hydroxy-4-phenylbutanoate |

| Molecular Formula | C₁₇H₁₈O₃ |

| Molecular Weight | 270.32 g/mol |

| CAS Number | 107832-06-4 |

| Appearance | Please inquire |

| Purity | Min. 95% |

Data sourced from supplier information. cymitquimica.combldpharm.com

The synthesis of optically active hydroxy esters has been a subject of intense research, leading to the development of a diverse array of synthetic methodologies. These methods can be broadly categorized into three main approaches:

Asymmetric Catalysis: This approach involves the use of a small amount of a chiral catalyst to induce enantioselectivity in a reaction that converts a prochiral substrate into a chiral product. A notable example is the asymmetric hydrogenation of β-keto esters using chiral metal-complex catalysts, which can provide access to enantiopure β-hydroxy esters. nih.gov

Kinetic Resolution: This strategy involves the differential reaction of the two enantiomers of a racemic mixture with a chiral reagent or catalyst, leading to the separation of the unreacted, enantiomerically enriched starting material from the product. acs.orgnih.govresearchgate.net Enzymatic resolutions, utilizing lipases or esterases, are particularly powerful due to their high enantioselectivity and mild reaction conditions. google.com

Chiral Pool Synthesis: This method utilizes readily available, enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. uvic.ca These natural chiral molecules are then converted through a series of chemical transformations into the desired optically active hydroxy esters.

The choice of synthetic route often depends on factors such as the availability of starting materials, the desired scale of the synthesis, and the required level of enantiomeric purity.

Research efforts concerning this compound are primarily focused on its application as a key intermediate in the synthesis of biologically active molecules, particularly pharmaceuticals. For instance, its structural motif is found in a number of antihypertensive drugs. nih.gov The strategic objectives in this area include:

Development of Efficient and Scalable Synthetic Routes: A key goal is to devise synthetic pathways to this compound that are not only high-yielding and highly enantioselective but also economically viable and suitable for large-scale production. This includes the exploration of novel catalytic systems and the optimization of existing methods. lookchem.comresearchgate.net

Elucidation of its Synthetic Utility: Researchers are actively exploring the diverse chemical transformations that can be performed on this compound to generate a wide range of valuable chiral building blocks and target molecules. This involves investigating the reactivity of its hydroxyl and ester functionalities and its use in stereoselective reactions.

Application in the Synthesis of Complex Molecules: The ultimate objective is to leverage the unique stereochemical and functional properties of this compound in the total synthesis of complex natural products and medicinally important compounds.

The continued investigation into the synthesis and applications of this versatile chiral hydroxy ester promises to open new avenues in asymmetric synthesis and contribute to the development of novel and effective therapeutic agents.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H18O3 |

|---|---|

Molecular Weight |

270.32 g/mol |

IUPAC Name |

benzyl (2R)-2-hydroxy-4-phenylbutanoate |

InChI |

InChI=1S/C17H18O3/c18-16(12-11-14-7-3-1-4-8-14)17(19)20-13-15-9-5-2-6-10-15/h1-10,16,18H,11-13H2/t16-/m1/s1 |

InChI Key |

IVUUDHWOGKEQAN-MRXNPFEDSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CC[C@H](C(=O)OCC2=CC=CC=C2)O |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C(=O)OCC2=CC=CC=C2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Benzyl R 2 Hydroxy 4 Phenylbutanoate and Its Enantiomeric Forms

Biocatalytic and Enzymatic Approaches

Biocatalytic and enzymatic methods offer significant advantages for the synthesis of enantiomerically pure compounds like Benzyl (B1604629) (R)-2-hydroxy-4-phenylbutanoate, including high selectivity, mild reaction conditions, and environmental sustainability compared to traditional chemical routes. researchgate.net These approaches primarily involve the asymmetric reduction of a prochiral ketoester or the resolution of a racemic mixture.

Asymmetric Bioreduction of Prochiral Ketoesters

The asymmetric bioreduction of benzyl 2-oxo-4-phenylbutanoate to produce Benzyl (R)-2-hydroxy-4-phenylbutanoate is a highly effective strategy. This transformation relies on the stereoselective nature of enzymes, primarily reductases and dehydrogenases, found within various microorganisms or as isolated enzymes. researchgate.netresearchgate.net

Exploration and Screening of Microbial Biocatalysts for Enantioselective Reduction

The success of a whole-cell biocatalytic reduction hinges on the selection of a suitable microorganism possessing enzymes with high activity and stereoselectivity for the target substrate. Consequently, extensive screening of diverse microbial genera is a critical first step.

Researchers have tested numerous microorganisms for the enantioselective reduction of the analogous ethyl 2-oxo-4-phenylbutanoate (OPBE). In one study, 63 different microbial strains were screened, identifying Candida krusei SW2026 as a particularly effective biocatalyst. researchgate.net This strain demonstrated the ability to produce the corresponding (R)-enantiomer with exceptional optical purity (99.7% enantiomeric excess, ee) and a high yield (95.1%) when using a substrate concentration of 2.5 g/L. researchgate.net

Other screening efforts have revealed that different microorganisms can yield opposite enantiomers. For instance, commercially available Saccharomyces cerevisiae and Dekera sp. were found to produce the (S)-enantiomer with over 92% ee. researchgate.net In contrast, Kluyveromyces marxianus produced the (R)-enantiomer, albeit with a lower enantiomeric excess of 32%. researchgate.net Similarly, the use of Pichia angusta resulted in the (R)-enantiomer with an 81% ee and 100% conversion. researchgate.netlookchem.com These findings underscore the importance of broad microbial screening to identify catalysts that not only perform the desired reduction but also exhibit the required stereoselectivity for either the (R) or (S) product.

Table 1: Performance of Various Microorganisms in the Bioreduction of Ethyl 2-oxo-4-phenylbutanoate

| Microorganism | Product Enantiomer | Enantiomeric Excess (ee) | Conversion/Yield | Reference |

|---|---|---|---|---|

| Candida krusei SW2026 | (R) | 99.7% | 95.1% Yield | researchgate.net |

| Pichia angusta | (R) | 81% | 100% Conversion | researchgate.netlookchem.com |

| Kluyveromyces marxianus | (R) | 32% | >90% Conversion | researchgate.net |

| Saccharomyces cerevisiae | (S) | >92% | >90% Conversion | researchgate.net |

| Dekera sp. | (S) | >92% | >90% Conversion | researchgate.net |

Engineering and Application of Carbonyl Reductases and Alcohol Dehydrogenases

While whole-cell systems are convenient, using isolated or recombinant enzymes such as carbonyl reductases (CRs) and alcohol dehydrogenases (ADHs) offers advantages like higher catalyst concentration and elimination of side reactions. jiangnan.edu.cn These enzymes catalyze the reduction of carbonyl compounds to alcohols with high stereoselectivity, utilizing a cofactor like NAD(P)H. jiangnan.edu.cnfigshare.com

For the synthesis of the structurally similar ethyl (R)-2-hydroxy-4-phenylbutanoate ((R)-HPBE), a key intermediate for angiotensin-converting enzyme (ACE) inhibitors, researchers have successfully engineered carbonyl reductases. researchgate.netnih.gov A notable example involves the structure-guided rational design of a carbonyl reductase from Gluconobacter oxydans (GoCR). The wild-type enzyme initially showed low stereoselectivity (43.0% ee). Through computational analysis and site-directed mutagenesis, specific amino acid residues (Cys93, Ile187, and Trp193) in the catalytic pocket were identified and mutated. researchgate.net A triple mutant (mut-W193L/C93I/I187L) demonstrated a dramatic improvement, achieving over 99% ee for (R)-HPBE and a 37-fold increase in catalytic efficiency compared to the wild-type enzyme. researchgate.net This engineered biocatalyst was capable of completely reducing a high substrate loading of 371 g/L. researchgate.net

Alcohol dehydrogenases are also widely applied in the asymmetric synthesis of chiral alcohols. figshare.comrsc.org Their utility stems from their ability to catalyze redox reactions with high enantioselectivity. The continuous search for novel ADHs and the application of protein engineering techniques aim to broaden their substrate specificity and enhance their stability, making them more attractive for industrial organic synthesis. rsc.org

Strategies for Efficient Cofactor Regeneration Systems (e.g., NADPH, Formate (B1220265) Dehydrogenase)

A major challenge in the industrial application of carbonyl reductases and alcohol dehydrogenases is the high cost of the required nicotinamide (B372718) cofactors (NADH or NADPH). hw.ac.uknih.gov These cofactors are consumed in stoichiometric amounts during the reduction reaction. Therefore, an efficient in situ cofactor regeneration system is essential for making the process economically viable. researchgate.net

Enzymatic regeneration is the most widely used method on a large scale due to its high activity and mild operating conditions. hw.ac.ukillinois.edu This involves a second enzyme-substrate system that reduces the oxidized cofactor (NAD(P)⁺) back to its active form (NAD(P)H). Two common systems are:

Glucose Dehydrogenase (GDH) System : This system uses glucose as an inexpensive sacrificial substrate. GDH oxidizes glucose to gluconolactone, with the concomitant reduction of NADP⁺ to NADPH. researchgate.netnih.gov This approach has been successfully applied in a bi-enzyme coupled system for producing (R)-HPBE, where a carbonyl reductase was fused with a GDH, leading to a highly efficient process. nih.gov

Formate Dehydrogenase (FDH) System : This system utilizes formate as the substrate, which is oxidized to carbon dioxide (CO₂). illinois.edunih.gov The advantages of this system include the low cost of formate and the easy removal of the gaseous CO₂ byproduct, which simplifies downstream processing. illinois.edu FDH is often used for NADH regeneration. illinois.eduresearchgate.net

The choice of regeneration system depends on the specific cofactor requirement (NADH or NADPH) of the primary production enzyme. illinois.edu These coupled-enzyme systems create a catalytic cycle where a small amount of the expensive cofactor can be recycled thousands of times, significantly reducing costs and enabling large-scale synthesis. hw.ac.uk

Optimizing Reaction Conditions for Enhanced Bioreduction Performance (e.g., Substrate Concentration, Solvent Systems, Temperature, pH)

To maximize the efficiency and yield of the bioreduction process, it is crucial to optimize various reaction parameters. The performance of the biocatalyst can be highly sensitive to its environment.

A study on the asymmetric reduction of OPBE using a newly isolated Rhodotorula mucilaginosa CCZU-G5 provides a clear example of process optimization. researchgate.net Key parameters were systematically varied to find the optimal conditions:

Solvent System : High concentrations of the ketoester substrate and the alcohol product can be inhibitory or toxic to microbial cells. researchgate.net To overcome this, a biphasic system consisting of an aqueous buffer and an organic solvent (like isooctane) was established. This system allows the substrate to be gradually partitioned into the aqueous phase for conversion, while the product moves into the organic phase, reducing its inhibitory effect on the cells. researchgate.netnih.gov

Substrate and Biocatalyst Concentration : The concentrations of both the substrate (OPBE) and the biocatalyst (wet cells) were optimized. The ideal balance ensures a high reaction rate without causing excessive substrate inhibition. For R. mucilaginosa, an optimal OPBE concentration of 100 mM and a cell concentration of 0.075 g/mL were determined. researchgate.net

pH and Temperature : Enzymes have optimal pH and temperature ranges for their activity and stability. The reduction catalyzed by R. mucilaginosa was found to be most effective at a pH of 7.5 and a temperature of 35°C. researchgate.net

Under these optimized conditions, the synthesis of (R)-HPBE was achieved with a 98.3% yield and an optical purity greater than 99.0% ee within 12 hours. researchgate.net This demonstrates that careful optimization of reaction conditions is essential for developing a robust and efficient biocatalytic process.

Table 2: Optimization of Reaction Conditions for (R)-HPBE Synthesis using Rhodotorula mucilaginosa CCZU-G5

| Parameter | Optimal Value | Outcome | Reference |

|---|---|---|---|

| Solvent System | Aqueous/Isooctane (1:1) | Mitigated substrate/product inhibition | researchgate.net |

| Substrate Concentration | 100 mM | High conversion rate | researchgate.net |

| Cell Concentration | 0.075 g/mL | Efficient catalysis | researchgate.net |

| pH | 7.5 | Maximum enzyme activity | researchgate.net |

| Temperature | 35°C | Optimal enzyme performance | researchgate.net |

Enzymatic Kinetic Resolution of Racemic Hydroxy Esters

An alternative to asymmetric synthesis is the kinetic resolution of a racemic mixture of the hydroxy ester. This method uses an enzyme, typically a lipase (B570770), that selectively acylates one of the enantiomers at a much faster rate than the other. nih.govnih.gov This leaves the unreacted enantiomer in high optical purity.

The enzymatic kinetic resolution of racemic ethyl-2-hydroxy-4-phenylbutyrate has been successfully demonstrated using Lipase AK from Pseudomonas fluorescens. researchgate.net In this process, the lipase selectively catalyzes the transesterification of the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. The optimal conditions for this resolution were determined to be:

Substrate Concentration : 0.074 mol/L

Enzyme Loading : 20 mg Lipase AK

Acyl Donor : 2.0 ml vinyl acetate (B1210297)

Temperature : 30°C

Agitation : 100 rpm

Under these optimized conditions, the remaining ethyl (R)-2-hydroxy-4-phenylbutyrate was obtained with an enantiomeric excess of up to 99% and an isolated yield of 48%. researchgate.net The kinetic behavior of this resolution was found to follow a double substrate ping-pong mechanism. researchgate.net This method provides an effective route to the (R)-enantiomer starting from an easily accessible racemic mixture.

Lipase-Catalyzed Hydrolysis and Esterification Protocols

Lipases have emerged as powerful biocatalysts for the kinetic resolution of racemic mixtures of 2-hydroxy-4-phenylbutanoate esters. This approach leverages the enzyme's inherent ability to selectively catalyze the hydrolysis or esterification of one enantiomer over the other, leading to the separation of the desired (R)- or (S)-form.

One prominent method is the enantioselective hydrolysis of racemic ethyl (R,S)-2-hydroxy-4-phenylbutanoate. Different lipases exhibit varying degrees of selectivity and efficiency. For instance, Lipase PS has been identified as an effective catalyst for producing the (R)-ester, preferentially hydrolyzing the (S)-enantiomer. Conversely, Novozym 435, an immobilized form of Candida antarctica lipase B, shows selectivity for the (R)-enantiomer, making it suitable for producing (R)-2-hydroxy-4-phenylbutanoic acid. wiley-vch.de Another effective enzyme, Lipase AK, derived from Pseudomonas fluorescens, has been used for the kinetic resolution of racemic ethyl-2-hydroxy-4-phenylbutyrate, achieving an enantiomeric excess (ee) of up to 99% for the remaining (R)-ester under optimal conditions. capes.gov.brnih.gov

The choice of solvent and acylating agent is also crucial in these resolutions. Transesterification reactions in organic solvents, such as isooctane, using acyl donors like vinyl acetate, can suppress side reactions and significantly enhance the enantiomeric ratio. wiley-vch.de

Table 1: Lipase-Catalyzed Kinetic Resolution of 2-Hydroxy-4-phenylbutanoate Esters

| Lipase Catalyst | Reaction Type | Substrate | Desired Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Lipase AK | Hydrolysis | Racemic ethyl 2-hydroxy-4-phenylbutanoate | (R)-ethyl 2-hydroxy-4-phenylbutanoate | Up to 99% | capes.gov.br |

| Lipase PS | Hydrolysis | Racemic ethyl 2-hydroxy-4-phenylbutanoate | (R)-ethyl 2-hydroxy-4-phenylbutanoate | E-value = 22 | wiley-vch.de |

| Novozym 435 | Hydrolysis | Racemic ethyl 2-hydroxy-4-phenylbutanoate | (R)-2-hydroxy-4-phenylbutanoic acid | E-value = 22 | wiley-vch.de |

Immobilized Enzyme and Whole-Cell Biocatalyst Systems for Improved Efficiency

Whole-cell biocatalysis offers a compelling alternative to using isolated enzymes, as it obviates the need for costly enzyme purification and provides a natural environment for cofactor regeneration. Several yeast strains have been identified for the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate (the keto-precursor) to furnish the desired (R)-hydroxy ester. A newly isolated strain, Rhodotorula mucilaginosa CCZU-G5, has shown remarkable performance in an aqueous/organic biphasic system, achieving a 98.3% yield and over 99.0% ee for (R)-ethyl 2-hydroxy-4-phenylbutanoate. wikipedia.org Other microorganisms, including Pichia angusta and Candida holmii, have also been successfully used for this enantioselective reduction. elsevierpure.comnih.gov

Furthermore, advancements in metabolic engineering have led to the development of recombinant E. coli strains. By co-expressing a carbonyl reductase (like CpCR from Candida parapsilosis) and a glucose dehydrogenase (GDH) for NADPH regeneration, highly efficient whole-cell catalysts have been created. These engineered systems can achieve high substrate conversions (up to 920 mM) and produce (R)-ethyl 2-hydroxy-4-phenylbutanoate with excellent enantiomeric excess (99.9%). nih.govresearchgate.net

Table 2: Whole-Cell Biocatalysis for the Synthesis of (R)-ethyl 2-hydroxy-4-phenylbutanoate

| Microorganism | System Type | Substrate | Yield / Conversion | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Rhodotorula mucilaginosa CCZU-G5 | Whole-cell | Ethyl 2-oxo-4-phenylbutyrate | 98.3% yield | >99.0% | wikipedia.org |

| Rhodotorula minuta IFO 0920 | Whole-cell | Ethyl 2-oxo-4-phenylbutyrate | 58% overall yield | 95% | elsevierpure.comlookchem.com |

| Candida holmii KPY 12402 | Whole-cell | Ethyl 2-oxo-4-phenylbutyrate | - | 94% | elsevierpure.comlookchem.com |

| Engineered E. coli (CpCR-GDH) | Whole-cell | Ethyl 2-oxo-4-phenylbutyrate | 98.3% conversion (at 30mM) | 99.9% | researchgate.net |

Chemo-Catalytic and Chemical Synthetic Routes

Alongside biocatalytic methods, a range of chemo-catalytic and traditional chemical syntheses provide robust pathways to enantiomerically pure this compound and its analogs.

Asymmetric Hydrogenation Employing Chiral Ligands and Transition Metal Catalysts

Asymmetric hydrogenation of prochiral ketones is one of the most powerful methods for producing chiral alcohols. The enantioselective hydrogenation of ethyl 2-oxo-4-phenylbutyrate is a key step in several synthetic strategies. This transformation is typically achieved using transition metal catalysts, such as platinum, rhodium, or ruthenium, complexed with chiral ligands.

A notable example is the use of heterogeneous platinum catalysts supported on alumina (B75360) (Pt/Al2O3) and modified with chiral cinchona alkaloids, such as dihydrocinchonidine. This system has been shown to catalyze the hydrogenation of ethyl 2,4-dioxo-4-phenylbutyrate with high chemo- and enantioselectivity, affording the corresponding 2-hydroxy-4-oxo ester with an ee of up to 86%, which can then be further processed. jk-sci.com Bimetallic Pt-Ir catalysts have also been investigated to fine-tune activity and selectivity. researchgate.net

Homogeneous catalysts, such as Ruthenium-BINAP complexes, are also highly effective. These catalysts are known for their broad applicability in the asymmetric hydrogenation of various functionalized ketones and olefins. chemicalbook.comresearchgate.netnumberanalytics.comresearchgate.net Similarly, rhodium complexes with chiral phosphine (B1218219) ligands like DIPAMP have a historical precedent for achieving high enantioselectivity in the hydrogenation of olefinic precursors to chiral amino acids and could be applied to related keto-ester substrates. google.comorganic-chemistry.orggoogle.comdiva-portal.org A sequential hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate using a [RuCl((S)-SunPhos)] complex has been shown to produce ethyl 2-hydroxy-4-arylbutyrate with 94−96% ee. acs.org

Table 3: Asymmetric Hydrogenation for Chiral 2-Hydroxy-4-phenylbutanoate Synthesis

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Pt/Al2O3-dihydrocinchonidine | Ethyl 2,4-dioxo-4-phenylbutyrate | Ethyl (R)-2-hydroxy-4-oxo-4-phenylbutyrate | Up to 86% | jk-sci.com |

| [RuCl((S)-SunPhos)] complex | (E)-ethyl 2-oxo-4-phenylbut-3-enoate | Ethyl 2-hydroxy-4-phenylbutyrate | 94-96% | acs.org |

| Pt/Al2O3-cinchonidine | Ethyl 2-oxo-4-phenylbutyrate | Ethyl (R)-2-hydroxy-4-phenylbutyrate | 85% | organic-chemistry.org |

Optical Resolution Techniques Utilizing Chiral Resolving Agents

Classical resolution via the formation of diastereomeric salts remains a widely used and effective technique for separating enantiomers on both laboratory and industrial scales. beilstein-journals.org This method involves reacting the racemic 2-hydroxy-4-phenylbutanoic acid with a single enantiomer of a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. beilstein-journals.org Due to their different physical properties, these salts can be separated by fractional crystallization. wikipedia.orgunacademy.com

Optically active amines such as 1-(p-tolyl)ethylamine and N-(2-hydroxy)ethyl-α-methylbenzylamine have been successfully employed as resolving agents for (±)-2-hydroxy-4-phenylbutanoic acid. organic-chemistry.org The choice of solvent plays a critical role in the efficiency of the resolution, as it can influence the solubility of the diastereomeric salts and even induce "chirality switching," where different solvents lead to the crystallization of salts containing opposite enantiomers of the acid. jk-sci.comacs.org For example, with a specific amino alcohol resolving agent, the (S)-salt of 2-hydroxy-4-phenylbutyric acid crystallized from butanol, while the (R)-salt was obtained from aqueous solutions. acs.org After separation, the desired enantiomer of the acid can be recovered by treating the salt with an acid to remove the resolving agent.

Table 4: Chiral Resolving Agents for 2-Hydroxy-4-phenylbutanoic Acid

| Resolving Agent | Target Enantiomer Isolated | Solvent | Key Findings | Reference |

|---|---|---|---|---|

| (+)-1-(p-tolyl)ethylamine | (-)-2-hydroxy-4-phenylbutanoic acid | Dioxane | Yield of 65.3% for the diastereomeric salt | organic-chemistry.org |

| Enantiopure aminoalcohol | (S)-acid or (R)-acid | Butanol or Water | Solvent-induced chirality switching observed | acs.org |

| Cinchonidine | (R)-acid | Ethanol | High efficiency and purity after recrystallization | bohrium.com |

Stereoselective Aldimine Coupling Reactions and Related Condensation Approaches

While direct synthesis of this compound via aldimine coupling is not prominently documented, related stereoselective condensation reactions represent powerful strategies for the construction of α-hydroxy and β-hydroxy esters. These methods typically involve the reaction of an enolate or an organometallic reagent with an imine or a carbonyl compound.

The Reformatsky reaction , for instance, involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester. wikipedia.orgqub.ac.uk The aza-Reformatsky reaction, which uses imines instead of carbonyl compounds, provides a direct route to β-amino esters. researchgate.net By employing chiral auxiliaries or chiral ligands, this reaction can be rendered highly stereoselective.

Another classic method is the Darzens condensation , where a ketone or aldehyde reacts with an α-haloester in the presence of a base to yield an α,β-epoxy ester (a glycidic ester). numberanalytics.comorganic-chemistry.org These epoxides are versatile intermediates that can be opened regioselectively to afford α-hydroxy-β-amino esters or other valuable derivatives.

More modern approaches involve the stereoselective capture of N-acyliminium ions, which are highly reactive electrophiles, with various nucleophiles to construct C-C bonds adjacent to a nitrogen atom with excellent stereocontrol. acs.org While these methods are more commonly applied to the synthesis of amino acid derivatives, their principles can be adapted for the synthesis of complex hydroxy esters, showcasing the potential for developing novel condensation approaches toward the target molecule.

Comparative Analysis of Synthetic Methodologies for this compound: Efficiency, Enantioselectivity, and Scalability

The synthesis of enantiomerically pure this compound, a valuable chiral building block, is predominantly achieved through the asymmetric reduction of its corresponding ketoester, Benzyl 2-oxo-4-phenylbutanoate. The primary strategies employed for this stereoselective transformation are biocatalytic reduction and chemo-catalytic asymmetric hydrogenation. A comparative analysis of these methodologies reveals significant differences in their efficiency, enantioselectivity, and suitability for large-scale production.

Biocatalytic methods, utilizing either whole microbial cells or isolated enzymes, have emerged as a highly effective approach. These methods are often favored for their exceptional enantioselectivity and operation under mild reaction conditions. For the closely related ethyl ester, ethyl (R)-2-hydroxy-4-phenylbutanoate ((R)-HPBE), which serves as a key intermediate for angiotensin-converting enzyme (ACE) inhibitors, extensive research highlights the power of bioreduction. nih.gov Recombinant E. coli strains co-expressing a carbonyl reductase and a cofactor regeneration enzyme like glucose dehydrogenase have demonstrated excellent results. nih.gov Strategies such as employing an aqueous/organic biphasic system can overcome substrate inhibition and enhance product yield, making the process more scalable. nih.gov In one such optimized system for the ethyl ester, the product was obtained with an enantiomeric excess (ee) of 99.5% and a high catalyst yield. nih.gov

A patented method outlines a four-step synthesis starting from benzaldehyde (B42025) and pyruvic acid, which culminates in a bio-enzyme catalyzed asymmetric reduction to yield the final product with an enantioselectivity of over 99% and a total recovery of 82%. google.com Microbial reductions using various yeast strains have also been explored. For instance, Rhodotorula minuta and Candida holmii were used for the reduction of the ethyl ketoester, achieving high enantiomeric excess of 95% and 94%, respectively. nih.gov The stereospecific reduction of 2-oxo-4-phenylbutanoate to the (R)-hydroxy form using microbial cells is a well-documented strategy. amanote.com

In contrast, traditional chemo-catalytic methods for asymmetric hydrogenation often rely on expensive noble metal catalysts (like rhodium or ruthenium) complexed with chiral ligands. While effective, these methods can present several drawbacks for industrial application. The enantioselectivity achieved is often slightly lower than that of biocatalytic routes, typically in the range of 94-96% ee. google.com Furthermore, these processes frequently require high-pressure hydrogenation equipment, which adds to the operational cost and complexity. google.com The cost and toxicity of the metal catalysts, along with the need for their complete removal from the final product, are significant considerations for scalability and economic viability.

The following tables provide a comparative overview of different synthetic approaches, primarily focusing on the key asymmetric reduction step. Data for the closely related ethyl ester is included to provide a broader context for the methodologies.

| Methodology | Catalyst/Microorganism | Substrate | Enantiomeric Excess (ee) | Yield/Conversion | Key Features & Scalability |

| Biocatalytic | Recombinant E. coli (Carbonyl Reductase) | Ethyl 2-oxo-4-phenylbutyrate | >99.5% nih.gov | High catalyst yield (31.7 g/g) nih.gov | Scalable; uses biphasic system to overcome substrate inhibition. nih.gov |

| Biocatalytic | Ketoreductase Powder (YHADH017) | A β-unsaturated keto ester | >99% (conversion) google.com | >99% google.com | Part of a 4-step synthesis with 82% overall yield; mild conditions. google.com |

| Biocatalytic | Rhodotorula minuta IFO 0920 | Ethyl 2-oxo-4-phenylbutanoate | 95% nih.gov | 58% (overall) nih.gov | Whole-cell catalysis; suitable for interface bioreactors. nih.gov |

| Biocatalytic | Candida holmii KPY 12402 | Ethyl 2-oxo-4-phenylbutanoate | 94% nih.gov | Not specified | Isolated yeast strain for microbial reduction. nih.gov |

| Chemo-catalytic | Chiral Ligand & Noble Metal Catalyst | Ketoester Precursor | 94-96% google.com | Not specified | Requires expensive catalysts and special high-pressure equipment. google.com |

Table 1: Comparative Analysis of Synthetic Methodologies

| Parameter | Biocatalytic Methodologies | Chemo-catalytic Hydrogenation |

| Enantioselectivity | Generally very high (>95%, often >99% ee) nih.govgoogle.com | Typically lower (94-96% ee) google.com |

| Efficiency (Yield) | Can be very high, with optimized processes reaching >80% overall yield. google.com | Variable, can be high but process optimization is crucial. |

| Scalability | Highly scalable, especially with recombinant enzymes and optimized bioreactor systems. nih.gov | Scalability can be limited by the cost of catalysts and the need for specialized high-pressure equipment. google.com |

| Operating Conditions | Mild (ambient temperature and pressure). google.com | Often requires high pressure and temperature. google.com |

| Catalyst Cost | Potentially lower, especially with whole-cell systems or recyclable enzymes. | High, due to expensive noble metals and complex chiral ligands. google.com |

| Environmental Impact | Generally considered "greener" due to biodegradable catalysts and milder conditions. | Concerns over heavy metal contamination and use of organic solvents. |

Table 2: Head-to-Head Comparison of Key Performance Indicators

Stereochemical Purity and Enantiomeric Excess Determination in Benzyl R 2 Hydroxy 4 Phenylbutanoate Research

Chromatographic Methodologies for Chiral Purity Assessment

Chromatographic techniques are the cornerstone for separating and quantifying enantiomers, thereby allowing for the determination of enantiomeric excess. This is achieved by exploiting the differential interactions of enantiomers within a chiral environment.

Direct enantiomeric separation by High-Performance Liquid Chromatography (HPLC) is a widely used and powerful method for determining the optical purity of chiral compounds. nih.govuma.esunife.it This technique relies on the use of a Chiral Stationary Phase (CSP), which creates a chiral environment where the two enantiomers of a racemic mixture can form transient, diastereomeric complexes with differing stabilities. eijppr.com This difference in interaction energy leads to different retention times for the (R)- and (S)-enantiomers, allowing for their separation and quantification.

For a compound like Benzyl (B1604629) 2-hydroxy-4-phenylbutanoate, polysaccharide-based CSPs are particularly effective. eijppr.com Columns such as those based on cellulose or amylose derivatives (e.g., Chiralcel® or Chiralpak® series) are known for their broad applicability in separating a wide range of racemates, including esters and alcohols. eijppr.comnih.gov The separation mechanism on these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions, which are influenced by the helical structure of the polysaccharide polymer. unife.it

The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100

Table 1: Representative Chiral HPLC Method for Benzyl 2-hydroxy-4-phenylbutanoate Analysis This table presents a hypothetical, yet typical, set of conditions for the chiral separation based on methods used for similar analytes.

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

| Retention Time (S)-enantiomer | ~9.5 min |

| Retention Time (R)-enantiomer | ~11.2 min |

| Resolution Factor (Rs) | > 2.0 |

An alternative to using a chiral stationary phase is the indirect method, which involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. researchgate.net Since diastereomers have different physical properties, they can be separated using standard, achiral chromatography columns. sigmaaldrich.com

For Benzyl 2-hydroxy-4-phenylbutanoate, the hydroxyl group is the target for derivatization. An enantiomerically pure CDA, such as the acid chloride of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA-Cl), also known as Mosher's acid chloride, can be used. nih.gov The reaction of a racemic mixture of Benzyl 2-hydroxy-4-phenylbutanoate with, for example, (R)-MTPA-Cl would yield two diastereomeric esters: Benzyl (R)-2-[((R)-MTPA)oxy]-4-phenylbutanoate and Benzyl (S)-2-[((R)-MTPA)oxy]-4-phenylbutanoate.

Spectroscopic and Spectrometric Approaches for Absolute Configuration Elucidation

While chromatography can determine the ratio of enantiomers, it does not inherently identify which peak corresponds to which enantiomer without a reference standard. Spectroscopic methods are therefore crucial for determining the absolute configuration of a chiral center.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the absolute configuration of chiral alcohols through the formation of diastereomeric derivatives, most famously by the Mosher's ester analysis. nih.govutoronto.caresearchgate.net This method relies on the predictable anisotropic effects of the phenyl group in Mosher's acid on the chemical shifts of nearby protons. youtube.com

The procedure involves two separate reactions: the chiral alcohol of unknown configuration is reacted with both (R)-MTPA-Cl and (S)-MTPA-Cl to produce two different diastereomeric esters. youtube.com The ¹H NMR spectra of both esters are recorded and compared. According to the established conformational model of MTPA esters, the substituents at the stereocenter (L₁ and L₂) will experience different shielding or deshielding effects from the MTPA phenyl ring. mdpi.com

By calculating the difference in chemical shifts for corresponding protons in the two spectra (Δδ = δS - δR), the absolute configuration can be assigned. Protons for which Δδ is positive are assigned to one side of the molecule, and those with a negative Δδ are assigned to the other, allowing for the unambiguous determination of the (R) or (S) configuration at the carbinol center. youtube.commdpi.com

Table 2: Illustrative ¹H NMR Data for Mosher Ester Analysis of Benzyl 2-hydroxy-4-phenylbutanoate This table shows hypothetical data demonstrating the principle of assigning absolute configuration. L₁ = -CH₂CH₂Ph, L₂ = -C(O)OBn. For an (R)-alcohol, protons in L₁ are expected to have Δδ < 0 and protons in L₂ to have Δδ > 0.

| Proton Assignment | δ ((R)-MTPA ester) (ppm) | δ ((S)-MTPA ester) (ppm) | Δδ (δS - δR) (ppm) | Conclusion |

|---|---|---|---|---|

| H-2 (methine) | 5.35 | 5.40 | +0.05 | Proton on L₂ side |

| H-3 (methylene) | 2.20 | 2.12 | -0.08 | Protons on L₁ side |

| H-4 (methylene) | 2.80 | 2.74 | -0.06 | Protons on L₁ side |

| Benzyl CH₂ | 5.15 | 5.21 | +0.06 | Protons on L₂ side |

HRMS provides an experimentally determined exact mass, which can be compared to the theoretically calculated mass based on the molecular formula. A match within a narrow tolerance (typically < 5 ppm) confirms the elemental formula and, by extension, the successful formation of the product, ruling out impurities with different molecular formulas. This confirmation provides confidence that subsequent chiral analyses are being performed on the correct compound.

Table 3: HRMS Data for Benzyl 2-hydroxy-4-phenylbutanoate

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈O₃ |

| Calculated Exact Mass [M+H]⁺ | 271.13342 |

| Observed Exact Mass [M+H]⁺ | 271.13329 |

| Mass Error | -0.48 ppm |

Factors Governing Enantioselectivity in Different Synthetic Transformations

The production of Benzyl (R)-2-hydroxy-4-phenylbutanoate in high enantiomeric purity requires a highly enantioselective synthetic method. A common route is the asymmetric reduction of the corresponding prochiral ketone, Benzyl 2-oxo-4-phenylbutanoate. The success of this transformation hinges on several critical factors that govern the degree of enantioselectivity. nih.gov

The choice of catalyst is the most important factor. Both biocatalysts (enzymes) and chiral metal complexes are used for these reductions. nih.govresearchgate.net For instance, carbonyl reductase enzymes from various microorganisms like Candida holmii or Rhodotorula minuta have been shown to reduce ethyl 2-oxo-4-phenylbutanoate to the corresponding (R)-hydroxy ester with high enantiomeric excess (up to 95% ee). nih.gov Similarly, synthetic catalysts, such as Ruthenium(II) complexes with chiral ligands like N-tosyl-1,2-diphenylethylenediamine (TsDPEN), are effective in asymmetric transfer hydrogenation reactions. researchgate.net

Other reaction conditions also play a significant role:

Temperature: Lowering the reaction temperature often increases enantioselectivity by enhancing the energetic difference between the diastereomeric transition states.

Solvent: The polarity and nature of the solvent can influence catalyst stability, solubility of reactants, and the conformation of the catalyst-substrate complex, thereby affecting the enantiomeric outcome.

Substrate Concentration: High substrate concentrations can sometimes lead to a decrease in enantioselectivity due to enzyme inhibition or catalyst saturation.

pH (for enzymatic reactions): The activity and selectivity of enzymes are highly dependent on the pH of the reaction medium.

By carefully optimizing these factors, it is possible to achieve high yields and excellent enantiomeric excess for the target (R)-enantiomer.

Table 4: Factors Influencing Enantioselectivity in the Asymmetric Reduction of 2-Oxo-4-phenylbutanoate Esters Data is based on studies of similar substrates like ethyl 2-oxo-4-phenylbutanoate. nih.govresearchgate.net

| Factor | Condition | Effect on Enantiomeric Excess (% ee) | Comment |

|---|---|---|---|

| Catalyst | Carbonyl Reductase (C. holmii) | High (e.g., 94%) | Biocatalysts often exhibit excellent selectivity under mild conditions. |

| Ru(II)/TsDPEN Complex | Variable to High | Selectivity depends on the specific ligand and substrate structure. | |

| Temperature | 30 °C | Good | Lower temperatures generally favor higher enantioselectivity. |

| 15 °C | Excellent | ||

| Solvent | Aqueous Buffer | High (for enzymes) | Enzymes typically function best in aqueous environments. |

| Isopropanol/Formic Acid | High (for ATH) | Serves as both solvent and hydrogen source in transfer hydrogenation. |

Applications and Advanced Derivatization Strategies of Benzyl R 2 Hydroxy 4 Phenylbutanoate in Medicinal Chemistry and Total Synthesis

Role as a Chiral Building Block in Angiotensin-Converting Enzyme (ACE) Inhibitor Synthesis

The primary application of (R)-2-hydroxy-4-phenylbutanoate esters is in the pharmaceutical industry, where they serve as indispensable intermediates for the synthesis of numerous ACE inhibitors. These drugs are critical in the management of hypertension and congestive heart failure. The molecule's specific stereochemistry is crucial for the biological activity of the final drug, making enantiomerically pure starting materials like Benzyl (B1604629) (R)-2-hydroxy-4-phenylbutanoate highly valuable.

Precursor in the Development of "Pril" Class ACE Inhibitors (e.g., Benazepril, Enalapril, Ramipril, Cilazapril, Quinapril, Lisinopril)

Esters of (R)-2-hydroxy-4-phenylbutanoic acid, such as the ethyl or benzyl ester, are recognized as essential precursors for the production of a series of ACE inhibitors, commonly known as the "pril" drugs. google.comutm.mynih.gov These drugs incorporate an (S)-homophenylalanine fragment, which is accessed through chemical modification of the (R)-2-hydroxy moiety. utm.my The synthesis of these complex molecules often involves one of two main strategies utilizing this building block's core structure:

Direct Coupling of the Chiral Alcohol: In this approach, the hydroxyl group of an ester like ethyl (R)-2-hydroxy-4-phenylbutyrate is first "activated" by converting it into a good leaving group. This is commonly achieved by reaction with reagents like trifluoromethanesulfonic anhydride (B1165640) or p-nitrobenzenesulfonyl chloride to form the corresponding sulfonate ester. google.comgoogle.comgoogle.com This activated intermediate then undergoes a nucleophilic substitution reaction with the requisite amine-containing cyclic moiety to form the carbon-nitrogen bond of the target ACE inhibitor. google.comgoogle.comgoogle.com This method is notably used in the synthesis of drugs like Benazepril and Cilazapril. google.comgoogle.com

Reductive Amination of the Keto Precursor: Many industrial syntheses, particularly for drugs like Enalapril and Lisinopril, start with the achiral precursor, ethyl 2-oxo-4-phenylbutyrate. nih.govchemicalbook.comgoogle.com This ketoester is reacted directly with the appropriate dipeptide fragment (e.g., L-alanyl-L-proline for Enalapril) in a diastereoselective reductive amination process. nih.govgoogle.com This key step simultaneously forms the C-N bond and sets the desired (S)-stereocenter at the alpha-position, proceeding through an intermediate that is structurally equivalent to the reduction of the keto group to the (R)-alcohol followed by conversion to the (S)-amine. Thus, while not starting directly from the isolated chiral alcohol, these syntheses rely on the same core chemical transformation and highlight the importance of the underlying 2-hydroxy-4-phenylbutanoate structure. nih.govchemicalbook.com

The following table summarizes the relationship between the (R)-2-hydroxy-4-phenylbutanoate core structure and several prominent "pril" class ACE inhibitors.

| ACE Inhibitor | Key Intermediate(s) | Synthetic Strategy Link to (R)-2-Hydroxy-4-Phenylbutanoate Core |

| Benazepril | Ethyl (R)-2-hydroxy-4-phenylbutyrate; (3S)-3-amino-1-(tert-butoxycarbonylmethyl)-2,3,4,5-tetrahydro-1H-benzazepin-2-one | The hydroxyl group is activated to a sulfonate leaving group, followed by direct nucleophilic substitution with the amine. google.comgoogle.com |

| Enalapril | Ethyl 2-oxo-4-phenylbutyrate; L-Alanyl-L-proline | Reductive amination of the ketoester precursor with the dipeptide establishes the required stereochemistry. chemicalbook.comgoogle.com |

| Ramipril | N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine; (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid benzyl ester | The N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine fragment is first synthesized, often via reductive amination, and then coupled with the bicyclic amino acid. google.comgoogleapis.com |

| Cilazapril | Ethyl (R)-2-hydroxy-4-phenyl butyrate; (1S,9S)-tert-butyl octahydro-10-oxo-9-amino-6H-pyridazino[1,2-a] nih.govfishersci.eudiazepine-1-carboxylate | Similar to Benazepril, the hydroxyl group is activated to a sulfonate ester before coupling with the diazepine (B8756704) intermediate. google.com |

| Quinapril | (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester; (3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid tert-butyl ester | An activated form of the N-acyl-amino acid derived from the phenylbutanoate core is coupled with the tetrahydroisoquinoline moiety. google.comgoogle.com |

| Lisinopril | Ethyl 2-oxo-4-phenyl butyrate; N⁶-trifluoroacetyl-L-lysyl-L-proline | Reductive amination of the ketoester precursor with the protected dipeptide establishes the key N-(3-phenylpropyl) side chain. nih.govgoogle.com |

Synthetic Pathways to Novel ACE Inhibitor Analogues and Architectures

The foundational 2-hydroxy-4-phenylbutanoate scaffold has been a starting point for the exploration of novel ACE inhibitors beyond the established "pril" class. Medicinal chemists have designed analogues by modifying either the phenylpropyl side chain or the proline-mimicking heterocyclic nucleus to improve potency, pharmacokinetics, or side-effect profiles.

For instance, research has explored the synthesis of ACE inhibitors where the typical proline or benzazepine ring is replaced by more complex or conformationally restricted heterocyclic systems. One such example involves the creation of inhibitors containing a pyrrolo[2,1-b] nih.govnih.govgoogle.comthiadiazepine nucleus, representing a significant structural departure from conventional agents. chemicalbook.com The synthesis of these novel architectures often relies on coupling the pre-formed chiral side-chain, derived from (R)-2-hydroxy-4-phenylbutanoate, with the newly designed heterocyclic core, demonstrating the continued utility of this building block in discovery chemistry. chemicalbook.com These explorations aim to probe the active site of the angiotensin-converting enzyme and develop next-generation therapeutics.

Utility in Natural Product Total Synthesis

The value of Benzyl (R)-2-hydroxy-4-phenylbutanoate as a chiral building block extends beyond medicinal chemistry into the challenging field of natural product total synthesis. Its pre-defined stereocenter and versatile functional groups allow for its strategic incorporation into complex molecular targets.

Integration into Complex Bioactive Molecular Frameworks (e.g., Hydroxybutanoate Fragments in Nostosin B)

A clear demonstration of this utility is found in the total synthesis of Nostosin B, a trypsin inhibitor isolated from the cyanobacterium Nostoc sp. nih.govfishersci.eu Nostosin B is a tripeptide that contains a unique N-terminal subunit, 2-hydroxy-4-(4-hydroxyphenyl)butanoic acid (Hhpba), whose absolute stereochemistry was initially unassigned. nih.gov

To definitively determine the configuration, synthetic chemists prepared both the (R)- and (S)-enantiomers of the Hhpba fragment. nih.govfishersci.eugoogle.com These enantiomerically pure fragments were then incorporated into the final steps of the Nostosin B synthesis. By comparing the nuclear magnetic resonance (NMR) spectra and optical rotation data of the two synthetic diastereomers with the natural isolate, the stereochemistry of the Hhpba residue in natural Nostosin B was unambiguously assigned as (R). nih.govfishersci.eu This work highlights how chiral fragments derived from the 2-hydroxy-4-phenylbutanoate template are crucial tools for both constructing complex molecules and elucidating their fundamental structural properties. nih.gov

Derivatization to Other Chiral Pharmaceutical and Bioactive Intermediates

The synthetic versatility of this compound allows for its conversion into a range of other valuable chiral intermediates. The hydroxyl and ester functionalities serve as handles for a variety of chemical transformations, enabling access to different classes of compounds while preserving the critical stereocenter.

Conversion to Chiral Amine and Hydroxy-Substituted Butanoate Derivatives

The most significant derivatization of (R)-2-hydroxy-4-phenylbutanoate esters is their conversion into the corresponding (S)-2-amino-4-phenylbutanoate derivatives. This transformation is fundamental to the synthesis of ACE inhibitors, as it generates the required (S)-homophenylalanine moiety. nih.gov This conversion can be achieved through several standard organic chemistry protocols. A common strategy involves a two-step sequence with a net inversion of stereochemistry:

Activation of the Hydroxyl Group: The secondary alcohol is converted into a good leaving group, typically a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. This step preserves the (R) configuration.

Nucleophilic Displacement and Reduction: The activated sulfonate is then displaced by an azide (B81097) anion (from sodium azide) in an S_N2 reaction, which proceeds with inversion of configuration to yield the (S)-azide. Subsequent reduction of the azide, commonly via catalytic hydrogenation, affords the desired (S)-amine.

Alternatively, methods like the Mitsunobu reaction can be employed for a more direct, one-pot conversion of the alcohol to an amine precursor with the desired stereochemical inversion. These derivatizations underscore the role of (R)-2-hydroxy-4-phenylbutanoate as a versatile precursor to chiral amines, which are themselves critical building blocks for a vast array of pharmaceuticals. nih.govnih.gov

This compound as a Versatile Synthon for Diverse Chiral Chemical Libraries

This compound serves as a valuable chiral building block in synthetic chemistry. Its inherent stereochemistry and functional groups—a hydroxyl, an ester, and a phenyl group—offer multiple points for chemical modification, making it a candidate for the construction of diverse chiral chemical libraries. The principle behind using such a synthon is to generate a multitude of structurally distinct molecules from a common core, a strategy central to diversity-oriented synthesis (DOS).

The versatility of this compound lies in the orthogonal reactivity of its functional groups. The secondary hydroxyl group can be subjected to a wide array of transformations, including acylation, etherification, and glycosylation, to introduce diverse substituents. The benzyl ester can be cleaved and the resulting carboxylic acid can be coupled with a variety of amines or alcohols to form amides or different esters. Furthermore, the phenyl ring can be functionalized through electrophilic aromatic substitution reactions, although this is less common due to the potential for side reactions.

A hypothetical library synthesis could commence with the parallel derivatization of the hydroxyl group. A selection of acyl chlorides, alkyl halides, or activated glycosyl donors could be reacted with this compound in a multi-well plate format. Each of these reactions would yield a unique derivative. Subsequently, the benzyl ester could be removed via hydrogenolysis, and the resulting carboxylic acids could be activated and reacted with a library of amines. This two-step diversification strategy would rapidly generate a large collection of chiral compounds with significant structural variance around the core scaffold.

The table below illustrates a potential diversification strategy for generating a chiral library from this compound.

| Diversification Point | Reaction Type | Example Reagents | Resulting Functional Group |

| Hydroxyl Group | Acylation | Acetyl chloride, Benzoyl chloride | Acetate (B1210297) ester, Benzoate ester |

| Etherification | Methyl iodide, Benzyl bromide | Methyl ether, Benzyl ether | |

| Glycosylation | Acetobromo-α-D-glucose | O-glycoside | |

| Benzyl Ester | Hydrogenolysis/Amide Coupling | H₂, Pd/C then various primary and secondary amines with a coupling agent (e.g., HATU) | Carboxamides |

| Hydrogenolysis/Esterification | H₂, Pd/C then various alcohols with an acid catalyst | Different alkyl or aryl esters |

While the potential for this compound as a versatile synthon for creating diverse chiral chemical libraries is significant, detailed examples and extensive libraries based on this specific scaffold are not widely reported in publicly available scientific literature.

Mechanistic Studies of Derivatization Reactions and Subsequent Transformations

The derivatization reactions of this compound, such as esterification and etherification of the hydroxyl group, generally follow well-established mechanistic pathways. However, the stereoelectronic properties of the molecule can influence reaction rates and outcomes.

Esterification of the Hydroxyl Group: The acylation of the secondary hydroxyl group with an acyl chloride in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, typically proceeds through a nucleophilic acyl substitution mechanism. The hydroxyl oxygen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The base serves to neutralize the HCl generated. The transition state is tetrahedral, and the reaction results in the inversion of configuration at the acyl carbon, though the stereocenter of the parent molecule remains unchanged. Kinetic studies of such reactions would be expected to show second-order kinetics, being first order in both the alcohol and the acylating agent.

Etherification of the Hydroxyl Group: The Williamson ether synthesis is a common method for forming an ether linkage at the hydroxyl position. This reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide then undergoes an SN2 reaction with an alkyl halide. The mechanism is a concerted, one-step process where the nucleophile attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. The stereochemistry at the chiral center of this compound is retained. The rate of this reaction is sensitive to steric hindrance at both the alkoxide and the alkyl halide.

Computational Studies: While specific computational studies on the derivatization of this compound are not extensively documented, theoretical calculations could provide valuable insights into the reaction mechanisms. For instance, Density Functional Theory (DFT) calculations could be employed to model the transition state structures for various derivatization reactions. This would allow for the determination of activation energies, which correlate with reaction rates, and could help in predicting the most favorable reaction conditions. Such studies could also elucidate the role of the solvent and the base in stabilizing intermediates and transition states.

A summary of expected mechanistic features for key derivatization reactions is presented in the table below.

| Reaction | Mechanism | Key Intermediates/Transition States | Expected Kinetics |

| Acylation (with acyl chloride) | Nucleophilic Acyl Substitution | Tetrahedral intermediate | Second-order |

| Etherification (Williamson) | SN2 | Pentacoordinate transition state | Second-order |

| Benzyl Ester Cleavage (Hydrogenolysis) | Heterogeneous Catalysis | Adsorption onto catalyst surface, oxidative addition, reductive elimination | Complex, dependent on catalyst and substrate concentration |

In-depth mechanistic investigations, including kinetic analysis, isotopic labeling studies, and computational modeling, would be necessary to fully understand the nuances of the derivatization reactions of this compound and to optimize conditions for its application in medicinal chemistry and total synthesis.

Computational and Mechanistic Studies Relevant to Benzyl R 2 Hydroxy 4 Phenylbutanoate Transformations

Density Functional Theory (DFT) and Ab Initio Calculations on Reaction Mechanisms

For instance, in the asymmetric hydrogenation of a precursor ketone, methyl 4-phenyl-2-chloro-3-oxobutyrate, using a Ru-BINAP complex catalyst to produce a related chiral hydroxy amino acid, computational studies could elucidate the structure of the catalyst-substrate complex. internationaljournalssrg.org Such calculations can help rationalize the observed stereoselectivity by comparing the energies of the transition states leading to the (R) and (S) enantiomers. The lower energy transition state corresponds to the major product isomer.

DFT studies on other complex organic reactions have successfully mapped out entire catalytic cycles, identifying intermediates and determining rate-determining steps. mdpi.com For the synthesis of Benzyl (B1604629) (R)-2-hydroxy-4-phenylbutanoate, DFT could be employed to:

Model the transition state of the key stereodetermining step, for example, the hydride transfer from a chiral catalyst to the prochiral ketone of a precursor like benzyl 2-oxo-4-phenylbutanoate.

Calculate activation energies for competing reaction pathways, thereby predicting the most favorable route.

Analyze electronic properties of reactants and catalysts, such as frontier molecular orbitals (HOMO-LUMO), to understand their reactivity and interaction. nih.gov

A hypothetical DFT study on the asymmetric reduction of benzyl 2-oxo-4-phenylbutanoate might involve the data presented in Table 1.

Table 1: Hypothetical DFT Data for Asymmetric Reduction of Benzyl 2-oxo-4-phenylbutanoate

| Parameter | Transition State for (R)-product | Transition State for (S)-product | Significance |

|---|---|---|---|

| Relative Energy (kcal/mol) | 0.0 | +2.5 | The lower energy of the (R)-transition state suggests it is more stable and forms faster, leading to the (R)-product as the major enantiomer. |

| Key Interatomic Distance (e.g., C=O---H) | 1.85 Å | 2.10 Å | A shorter distance in the (R)-transition state indicates a more favorable interaction for hydride transfer. |

| Imaginary Frequency (cm-1) | -450 | -435 | Confirms that both structures are true transition states corresponding to the hydride transfer step. |

Molecular Dynamics Simulations for Enzyme-Substrate Interactions in Biocatalytic Processes

Biocatalysis, particularly using ketoreductases (KREDs), is a primary method for producing enantiopure alcohols like the precursor to Benzyl (R)-2-hydroxy-4-phenylbutanoate. nih.govresearchgate.net Molecular dynamics (MD) simulations are invaluable for studying the dynamic interactions between an enzyme and its substrate, providing a detailed picture of the binding process and the catalytic event. rsc.orgnih.gov

MD simulations can model the entry of a substrate, such as benzyl 2-oxo-4-phenylbutanoate, into the active site of a reductase. These simulations reveal crucial information about:

Binding Modes: Identifying the preferred orientation of the substrate within the active site that leads to the desired (R)-enantiomer. The simulation can show how non-covalent interactions, like hydrogen bonds and hydrophobic contacts, stabilize the substrate in a specific conformation.

Enzyme Flexibility: Enzymes are not rigid structures. MD simulations show how the protein's structure fluctuates and adapts to the substrate, which can be critical for catalysis. rsc.org

Solvent Effects: The role of water molecules in the active site can be explicitly modeled, showing how they might participate in the reaction or influence substrate binding.

For example, MD simulations have been used to investigate how mutations in a ketoreductase from Candida glabrata (CgKR1) affect its activity and stereoselectivity. By simulating the wild-type and mutant enzymes with substrates, researchers can understand the molecular basis for improved or inverted enantioselectivity. rsc.org Similar approaches could be applied to enzymes used for synthesizing the precursor to this compound, guiding protein engineering efforts.

Table 2: Potential Insights from MD Simulations of a Ketoreductase with Benzyl 2-oxo-4-phenylbutanoate

| Simulation Aspect | Information Gained | Relevance to Synthesis |

|---|---|---|

| Substrate Docking & Binding Pathway | Identifies key amino acid residues (e.g., Tyrosine, Serine) that interact with the substrate's carbonyl and phenyl groups. | Provides targets for site-directed mutagenesis to improve binding affinity and, consequently, catalytic efficiency. |

| Conformational Analysis of Substrate in Active Site | Determines the predominant orientation of the keto-group relative to the NADPH cofactor. | Explains the stereochemical outcome (pre- or anti-Prelog reduction) and helps in predicting enantioselectivity. |

| Root Mean Square Fluctuation (RMSF) of Protein Residues | Highlights flexible regions of the enzyme, such as loops near the active site, that may control substrate access or product release. | Informs engineering strategies to modify enzyme dynamics for enhanced performance or stability. |

Structure-Activity Relationship (SAR) and Structure-Guided Rational Design for Enzyme Catalysis

Structure-activity relationship (SAR) studies are fundamental to understanding and improving enzyme-catalyzed reactions. In the context of producing this compound, this involves systematically modifying either the substrate or the enzyme and observing the effect on reaction rate and enantioselectivity. When combined with high-resolution crystal structures of the enzyme, this approach evolves into structure-guided rational design. nih.gov

Rational design has been successfully used to engineer ketoreductases to enhance their performance for non-natural substrates, such as the precursors to angiotensin-converting enzyme (ACE) inhibitors. rsc.orgnih.gov The process typically involves:

Identifying the Target Enzyme: Selecting a known ketoreductase with some activity towards the target substrate (e.g., ethyl 2-oxo-4-phenylbutyrate). nih.gov

Structural Analysis: Obtaining a crystal structure of the enzyme, often with a cofactor and a substrate analog bound in the active site.

Identifying Key Residues: Pinpointing amino acids that line the substrate-binding pocket. Residues controlling substrate orientation and the size of the binding pocket are of particular interest.

Site-Directed Mutagenesis: Introducing specific mutations (e.g., replacing a large amino acid with a smaller one to accommodate a bulky substrate) to alter the enzyme's properties.

Screening and Analysis: Testing the engineered enzyme variants for improved activity and enantioselectivity.

This strategy has led to the development of highly efficient biocatalysts. For instance, by identifying key residues in a carbonyl reductase (CpCR), researchers constructed fusion enzymes with enhanced stability and catalytic activity for the production of ethyl (R)-2-hydroxy-4-phenylbutyrate. nih.gov Such an approach is directly transferable to optimizing the production of the corresponding benzyl ester.

Development of Stereochemical Models and Predictive Tools for Asymmetric Induction

To predict the outcome of asymmetric reactions, chemists have developed various stereochemical models. For biocatalytic ketone reductions, the most fundamental is Prelog's rule , which predicts the stereochemistry of the alcohol product based on the relative sizes of the substituents attached to the carbonyl carbon. The model places the larger substituent (L) and the smaller substituent (S) in specific orientations within the enzyme's active site relative to the hydride-donating cofactor (NAD(P)H).

However, many enzymes exhibit "anti-Prelog" selectivity, highlighting the limitations of this simple model. mdpi.com More sophisticated predictive tools are being developed based on computational modeling and larger datasets of enzyme-substrate interactions. These tools aim to create more accurate predictive models by considering the three-dimensional shape of the enzyme's active site.

For the asymmetric synthesis of this compound via reduction, developing a predictive model would involve:

Substrate Analysis: The precursor, benzyl 2-oxo-4-phenylbutanoate, has a benzyl ester group and a phenylethyl group attached to the ketone.

Enzyme Database: Screening a panel of known ketoreductases to identify enzymes that produce the desired (R)-enantiomer.

Modeling: Using the structural information from these enzymes to build a computational model of the active site. This model would identify distinct "pockets" that accommodate the different substituents. The stereochemical outcome is determined by which orientation of the substrate fits most favorably into these pockets for hydride attack.

By understanding these models, scientists can more rationally select an appropriate biocatalyst or design a chemical catalyst to achieve the desired asymmetric induction for a specific target molecule.

Challenges and Future Perspectives in the Academic Research of Benzyl R 2 Hydroxy 4 Phenylbutanoate

Development of Environmentally Benign and Sustainable Synthetic Processes

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. mdpi.com For the synthesis of chiral compounds like Benzyl (B1604629) (R)-2-hydroxy-4-phenylbutanoate, this involves a shift from classical chemical methods, which may use harsh reagents and produce significant waste, to more sustainable alternatives. mdpi.comunimi.it

Biocatalysis has emerged as a leading environmentally friendly approach for producing chiral alcohols and esters. mdpi.comresearchgate.net The use of enzymes or whole-cell systems offers high selectivity under mild reaction conditions, reducing the need for toxic solvents and catalysts. researchgate.net For instance, the asymmetric reduction of the precursor, benzyl 2-oxo-4-phenylbutanoate, using ketoreductases (KREDs) is a key green strategy. researchgate.net This enzymatic approach avoids the high pressures and temperatures often required for chemical hydrogenation and minimizes the use of heavy metal catalysts. researchgate.net

Future research in this area is directed towards:

Solvent-Free or Aqueous Media Reactions: Developing processes that operate in water or without solvents significantly reduces volatile organic compound (VOC) emissions. mdpi.comunimi.it Research has shown that water can sometimes enhance reaction rates and selectivity. unimi.it

Use of Renewable Feedstocks: A method has been developed starting from benzaldehyde (B42025) and pyruvic acid, which are low-cost and readily available, proceeding through condensation, esterification, bio-enzyme catalyzed reduction, and hydrogenation to yield the final product with high optical purity. google.com

Catalyst Reusability: Immobilizing enzymes on solid supports allows for their easy separation from the reaction mixture and reuse over multiple cycles, improving process economics and reducing waste. rsc.org

| Sustainable Strategy | Key Advantages | Research Example |

| Biocatalytic Reduction | High stereoselectivity, mild conditions, reduced metal waste. researchgate.net | Asymmetric reduction of 2-oxo-4-phenylbutyrate esters using carbonyl reductases. researchgate.netresearchgate.net |

| Alternative Starting Materials | Lower cost, improved atom economy, reduced reliance on unstable precursors. google.com | Synthesis from benzaldehyde and pyruvic acid. google.com |

| Process Intensification | Increased efficiency, reduced reactor volume, lower energy consumption. rsc.org | Use of continuous flow reactors with immobilized enzymes. rsc.org |

Addressing Challenges in Reaction Yields and Product Concentrations for Scalable Production

For a synthetic process to be industrially viable, it must achieve high reaction yields and product concentrations. Low yields increase costs associated with raw materials and waste disposal, while low concentrations require larger reactor volumes and more energy-intensive downstream processing.

A significant challenge in the biocatalytic production of (R)-2-hydroxy-4-phenylbutanoate esters has been substrate and product inhibition, where high concentrations of the starting material or the final product can inhibit the enzyme's activity. utm.my This limits the achievable product concentration in a standard batch reactor.

Recent advancements have focused on overcoming these limitations:

Substrate Feeding Strategies: Instead of adding all the substrate at the beginning, it is fed continuously or in portions throughout the reaction. This maintains a low, non-inhibitory substrate concentration while allowing the total product concentration to accumulate to very high levels. Using this approach, a final product concentration of 912 mM (from 920 mM of the ketoester precursor) was achieved for the ethyl ester analogue. nih.govresearchgate.net

In Situ Product Removal: Employing techniques like using adsorbing resins can remove the product from the reaction medium as it is formed, preventing product inhibition and improving conversion and enantioselectivity. researchgate.net

One landmark study reported the synthesis of the ethyl ester with a space-time yield of 700 g·L⁻¹·d⁻¹, which was 27 times higher than the previous record, by using a novel reductase that did not require external cofactor addition and could operate at a substrate concentration of 1 M. nih.gov

| Challenge | Mitigation Strategy | Reported Result |

| Low Volumetric Productivity | High-density cell fermentation and discovery of highly active enzymes. | Space-time yield of 700 g·L⁻¹·d⁻¹ achieved for Ethyl (R)-2-hydroxy-4-phenylbutanoate. nih.gov |

| Substrate/Product Inhibition | Fed-batch substrate addition and in situ product removal. nih.govresearchgate.net | Conversion of up to 920 mM of substrate with over 98% yield. nih.govresearchgate.net |

| Cofactor Regeneration | Use of coupled enzyme systems (e.g., with glucose dehydrogenase) or enzymes with self-sufficient cofactor regeneration. nih.govnih.gov | Efficient production without the costly external addition of NAD(P)H. nih.gov |

Discovery and Engineering of Novel Biocatalysts with Enhanced Stereoselectivity and Turnover Rates

The core of a successful biocatalytic process is the enzyme itself. The ideal biocatalyst for producing Benzyl (R)-2-hydroxy-4-phenylbutanoate must exhibit near-perfect stereoselectivity (producing only the desired R-enantiomer), a high turnover rate (catalytic speed), and stability under process conditions.

While naturally occurring enzymes can be effective, they are often not optimal for industrial applications. Therefore, a major focus of academic research is the discovery and engineering of superior biocatalysts. nih.gov

Genome Mining and Discovery: Researchers screen microbial genomes to find new enzymes with desirable properties. rsc.org For example, a novel reductase, CgKR2, was discovered from Candida glabrata which showed excellent performance in reducing ethyl 2-oxo-4-phenylbutyrate. rsc.orgnih.gov

Protein Engineering: Once a promising enzyme is identified, its properties can be further enhanced through protein engineering techniques like directed evolution and rational design. acs.org By making specific changes (mutations) to the enzyme's amino acid sequence, researchers can improve its activity, selectivity, and stability. acs.orgacs.org For instance, a ketoreductase from Thermotoga maritima that initially produced the wrong (S)-enantiomer was successfully engineered through semi-rational protein engineering to favor the desired (R)-product. rsc.org

Coupled Enzyme Systems: The asymmetric reduction reaction requires a cofactor (like NADPH), which is expensive. To make the process economical, the oxidized cofactor must be continuously regenerated. This is often achieved by using a second enzyme, such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH), in a coupled system. nih.govacs.org Recent work has focused on creating fusion enzymes, where the primary reductase and the cofactor-regenerating enzyme are physically linked, improving efficiency. nih.gov

The ultimate goal is to develop robust biocatalysts with high turnover numbers, allowing for efficient conversion of the substrate with minimal enzyme loading. rsc.org

| Research Area | Objective | Example of Success |

| Enzyme Discovery | Identify new enzymes with high activity and selectivity for 2-oxo-4-phenylbutanoate esters. | Discovery of CgKR2 from Candida glabrata with high efficiency. nih.gov |

| Protein Engineering | Improve catalytic efficiency, alter stereoselectivity, and enhance stability. acs.org | An (S)-selective reductase was inverted to become (R)-selective for the synthesis of Ethyl (R)-2-hydroxy-4-phenylbutyrate. rsc.org |

| Cofactor Regeneration | Eliminate the need for stoichiometric addition of expensive cofactors. nih.govacs.org | A bi-enzyme coupled system (Carbonyl reductase and Glucose Dehydrogenase) was engineered for efficient in-situ NADPH regeneration. nih.gov |

Exploration of Unconventional Applications Beyond Established Pharmaceutical Intermediates

While the primary application of (R)-2-hydroxy-4-phenylbutanoate esters is as precursors for ACE inhibitors, the chiral α-hydroxy acid ester motif is a valuable building block in organic synthesis. rsc.orgacs.org Future research perspectives include exploring its utility in creating other complex, high-value molecules.

The structural motif is present in a variety of bioactive compounds, and developing new synthetic routes could unlock novel applications:

Synthesis of Other Drug Intermediates: The core structure is similar to intermediates used in the synthesis of other pharmaceuticals. For example, related chiral α-hydroxy amides serve as key intermediates for AAK1 inhibitors and selective RARγ-agonists. acs.org This suggests that this compound could be chemically modified to serve as a precursor for a broader range of therapeutic agents.

Development of Novel Bioactive Compounds: Research into structurally related molecules has revealed other potential biological activities. For example, certain 2-hydroxy benzyl hydrazide derivatives have been synthesized and shown to possess significant antibacterial and antioxidant properties. jchr.org This opens the possibility of using this compound as a starting material to generate new derivatives with potential applications in treating bacterial infections or conditions related to oxidative stress.

Materials Science: Chiral molecules are of great interest in materials science for applications in chiral sensing, enantioselective catalysis, and chiroptical devices. researchgate.net While not yet demonstrated for this specific compound, its defined stereochemistry makes it a candidate for incorporation into polymers or functional films where chirality can impart specific optical or recognition properties. researchgate.net

Future work will likely involve synthetic modifications of the hydroxyl and carboxyl groups of this compound to create libraries of new compounds for screening in various biological and material science assays.

Integration of Advanced Computational Methodologies and Artificial Intelligence in Reaction Design and Optimization

The traditional "trial-and-error" approach to developing and optimizing chemical reactions is time-consuming and resource-intensive. arxiv.org The integration of computational tools, including artificial intelligence (AI) and machine learning (ML), represents a paradigm shift in chemical research. nih.govrsc.org

These advanced methodologies are being applied to address key challenges in the synthesis of chiral molecules like this compound: